molecular formula C18H28N2O2 B4718155 3-CYCLOHEXYL-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-PROPANONE

3-CYCLOHEXYL-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-PROPANONE

Cat. No.: B4718155
M. Wt: 304.4 g/mol
InChI Key: YKWGVGOQEODWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-CYCLOHEXYL-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-PROPANONE is a complex organic compound that features a cyclohexyl group, a piperazine ring, and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOHEXYL-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-PROPANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.

    Attachment of the Furan Moiety: The furan ring is introduced via a nucleophilic substitution reaction using 2-furylmethyl chloride.

    Cyclohexyl Group Addition: The cyclohexyl group is added through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and aluminum chloride as a catalyst.

    Final Assembly: The final step involves the coupling of the intermediate products to form the target compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOHEXYL-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: 2-Furylmethyl chloride, Ethylenediamine

Major Products Formed

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols, Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-CYCLOHEXYL-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-PROPANONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.

    Biological Studies: The compound is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: It is explored for use in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of 3-CYCLOHEXYL-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-PROPANONE involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, including alterations in neurotransmission, enzyme activity, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler compound with a cyclohexyl group and an amine functionality.

    Furfurylamine: Contains a furan ring and an amine group, similar to the furan moiety in the target compound.

    Piperazine: The core structure of the target compound, commonly used in medicinal chemistry.

Uniqueness

3-CYCLOHEXYL-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-PROPANONE is unique due to its combination of a cyclohexyl group, a piperazine ring, and a furan moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-cyclohexyl-1-[4-(furan-2-ylmethyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c21-18(9-8-16-5-2-1-3-6-16)20-12-10-19(11-13-20)15-17-7-4-14-22-17/h4,7,14,16H,1-3,5-6,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWGVGOQEODWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)N2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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